molecular formula C21H19NO4 B2996117 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid CAS No. 2138398-73-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid

Cat. No.: B2996117
CAS No.: 2138398-73-7
M. Wt: 349.386
InChI Key: DJUAUYXNYUTHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is a specialized organic compound featuring a four-membered azetidine ring with a conjugated double bond (ylidene group) and a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. This structure combines the steric constraints of the azetidine ring with the reactivity of the ylidene moiety, making it valuable in peptide synthesis and medicinal chemistry for designing conformationally restricted analogs . The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, a hallmark of solid-phase peptide synthesis (SPPS) methodologies .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUAUYXNYUTHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive peptides and its role in various biological activities. This article reviews the structural characteristics, synthesis methods, and biological activities associated with this compound, drawing from diverse scientific literature.

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group of azetidine with the Fmoc group. Common reagents used include diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), often in organic solvents like dichloromethane. The reaction conditions are optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, derivatives containing azetidinone structures have shown significant activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). These compounds exhibited greater efficacy compared to standard treatments like Taxol .

The mechanism by which this compound exerts its biological effects is primarily through its role as a building block in peptide synthesis, allowing for the creation of complex bioactive peptides that can interact with specific biological targets. The Fmoc group facilitates selective deprotection, enabling precise control over peptide assembly .

Case Studies

  • Study on Anticancer Activity : A recent investigation into thiazolidinone and azetidinone derivatives revealed that compounds incorporating a fluorene moiety displayed enhanced antimicrobial and anticancer activities. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
  • Peptide Synthesis Applications : In peptide synthesis applications, this compound has been utilized effectively as a protective agent, demonstrating its utility in constructing peptides with high specificity and reduced side reactions .

Data Table: Biological Activity Comparison

Compound NameActivity TypeCell Line TestedEfficacy Compared to Control
This compoundAnticancerA549Higher than Taxol
Azetidinone DerivativeAntimicrobialVarious strainsSignificant inhibition
Fluorene-based CompoundAnticancerMDA-MB-231Enhanced activity

Comparison with Similar Compounds

Key Differences :

  • The ylidene group in the target compound increases reactivity toward nucleophilic attack compared to saturated analogs, enabling unique cyclization or crosslinking opportunities .
  • Saturated azetidine derivatives exhibit better stability in acidic conditions but lack the conformational rigidity critical for mimicking β-turn structures in peptides .

Fmoc-Protected Amino Acids with Aromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight Key Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (methylphenyl) C25H23NO4 401.45 Hydrophobic aromatic group; enhances membrane permeability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C26H20ClN2O4 460.91 Bulky heterocycle; potential for π-π stacking interactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C21H22N2O4 366.41 Six-membered ring; improved solubility in polar solvents

Key Differences :

  • Aromatic substituents (e.g., o-tolyl, indole) increase hydrophobicity , making these analogs suitable for membrane-associated targets .
  • The target compound’s azetidinylidene group provides greater rigidity compared to flexible piperazine derivatives, which are more suited for solubilizing peptide backbones .

Sulfur-Containing Analogs

Compound Name Functional Group Molecular Formula Molecular Weight Key Features
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid Hydroxyethylsulfanyl C21H23NO5S 413.48 Thioether linkage; moderate oxidation sensitivity
3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)disulfaneyl)propanoic acid Disulfide C22H24N2O4S2 444.56 Redox-sensitive; useful for reversible conjugation

Key Differences :

  • Sulfur-containing analogs are redox-responsive , enabling applications in drug delivery or dynamic combinatorial chemistry .
  • The target compound lacks sulfur, reducing susceptibility to oxidative degradation but forfeiting reversible disulfide-based functionalization .

Cyclic and Branched Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight Key Features
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Cyclopentyl C21H25NO4 361.43 Non-aromatic cyclic group; improves metabolic stability
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid Branched alkyl C20H21NO4 339.39 Steric hindrance from methyl branch; limits enzymatic cleavage

Key Differences :

  • Cyclopentyl and branched analogs prioritize metabolic stability over reactivity, making them suitable for in vivo applications .
  • The target compound’s azetidinylidene group is more reactive, favoring in vitro applications like probe design or enzyme inhibition .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid?

Answer:
The compound is typically synthesized via a multi-step process involving Fmoc-protected intermediates. A common method includes:

Reductive amination : Reacting Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl∙H₂N-Xxx-OMe ester under reducing conditions to form an intermediate .

Coupling reaction : Treating the intermediate with a primary amine, pyridine, and EDC∙HCl (a carbodiimide coupling agent) for 48 hours at room temperature to form the azetidin-3-ylidene backbone .

Purification : Solvent extraction (e.g., ethyl acetate) followed by filtration and recrystallization yields the final product.

Basic: How is the compound purified after synthesis, and what analytical techniques confirm its identity?

Answer:
Purification typically involves:

  • Liquid-liquid extraction using ethyl acetate to isolate the product from aqueous phases .
  • Chromatography (e.g., flash column chromatography) for further refinement.
    Characterization employs:
  • NMR spectroscopy to verify the Fmoc group and azetidine ring structure.
  • Mass spectrometry (MS) to confirm molecular weight .
  • HPLC to assess purity, particularly for peptide synthesis applications .

Advanced: How can researchers optimize coupling reaction yields when synthesizing derivatives of this compound?

Answer:
Low yields in coupling reactions (e.g., EDC∙HCl-mediated steps) may arise from:

  • Insufficient activation : Ensure stoichiometric excess of coupling agents (1.5–2 equivalents) and use additives like HOBt to suppress racemization .
  • Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) and anhydrous conditions.
  • Temperature control : Extend reaction times (e.g., 72 hours) or mildly elevate temperatures (30–40°C) to enhance kinetics .
    Validate optimization via TLC or LC-MS monitoring .

Advanced: What strategies are recommended for analyzing contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Answer:
Contradictory data may indicate:

  • Byproduct formation : Re-examine reaction stoichiometry or side reactions (e.g., hydrolysis of the Fmoc group).
  • Stereochemical anomalies : Use chiral HPLC or compare with literature 13C^{13}\text{C} NMR shifts for azetidine derivatives .
  • Solvent artifacts : Ensure complete solvent removal (lyophilization) and use deuterated solvents matched to published protocols .

Advanced: How does fluorine substitution on the phenyl ring (e.g., 3,5-difluoro analogs) influence the compound’s reactivity in peptide synthesis?

Answer:
Fluorine substituents:

  • Enhance electron-withdrawing effects , increasing the electrophilicity of the azetidin-3-ylidene group and accelerating coupling rates .
  • Improve metabolic stability in biological applications by resisting oxidative degradation.
  • Alter solubility : Fluorinated derivatives may require polar aprotic solvents (e.g., DMF) for efficient reactions .
    Comparative studies using 19F^{19}\text{F} NMR can track electronic effects .

Basic: What safety protocols are critical when handling this compound in a research laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced: How can researchers design analogs of this compound for targeted drug delivery studies?

Answer:
Design considerations include:

  • Backbone modification : Replace the propanoic acid group with ester or amide linkages to alter solubility .
  • Functional group addition : Introduce thioether (e.g., phenylthio) or allyl groups for bioorthogonal conjugation .
  • Fluorine or bromine substitution : Enhance binding affinity or enable radioisotope labeling (e.g., 18F^{18}\text{F}) .
    Validate designs using molecular docking and in vitro binding assays .

Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Challenges include:

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Coupling efficiency : Transition to bulk-compatible reagents (e.g., DIC over EDC∙HCl) .
  • Cost management : Optimize solvent recovery (e.g., ethyl acetate) and use Fmoc recycling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.